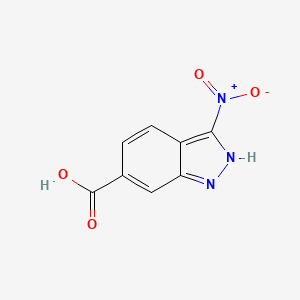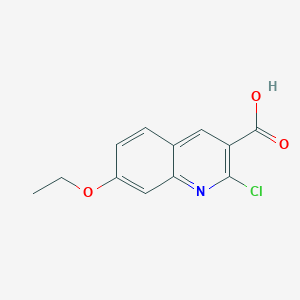
2-Chloro-7-ethoxyquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-ethoxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position, an ethoxy group at the 7-position, and a carboxylic acid group at the 3-position. Its unique structure imparts specific chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where an acetanilide derivative undergoes cyclization in the presence of phosphorus oxychloride and dimethylformamide at elevated temperatures . This reaction forms the quinoline core, which is then further functionalized to introduce the ethoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available aniline derivatives. The process includes chlorination, ethoxylation, and carboxylation steps, each optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-7-ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their unique properties and applications.
Applications De Recherche Scientifique
2-Chloro-7-ethoxyquinoline-3-carboxylic acid has extensive applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to modulate cellular signaling pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. By binding to the active sites of enzymes like phospholipase A2 and cyclooxygenase-2, it inhibits their catalytic activity, leading to downstream effects such as reduced inflammation and altered cell proliferation . The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloro-7-methoxyquinoline-3-carboxylic acid
- 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 2-Chloro-7-ethoxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position. This substitution can influence its solubility, reactivity, and binding affinity to molecular targets. The ethoxy group may also enhance its pharmacokinetic properties, making it a more effective compound in certain applications .
Propriétés
Formule moléculaire |
C12H10ClNO3 |
|---|---|
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
2-chloro-7-ethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-8-4-3-7-5-9(12(15)16)11(13)14-10(7)6-8/h3-6H,2H2,1H3,(H,15,16) |
Clé InChI |
AXIFTQHBAOOSBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



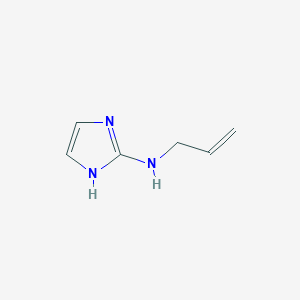
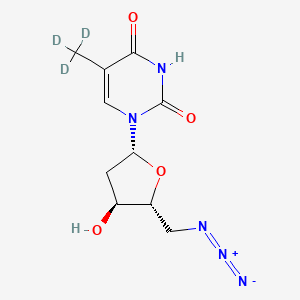
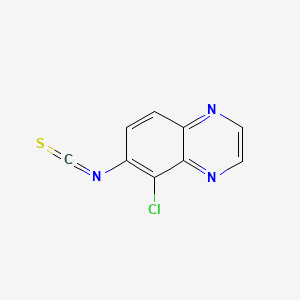

![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)

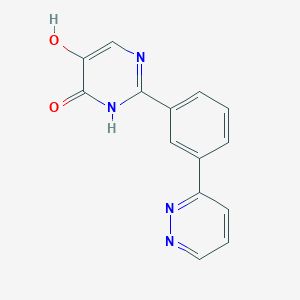
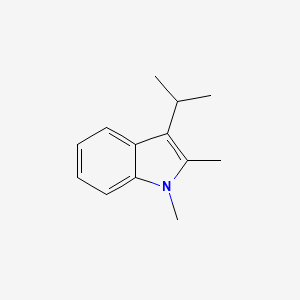
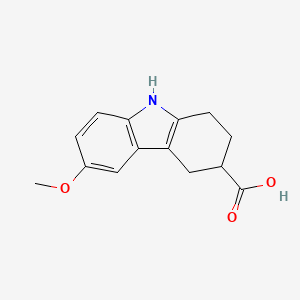
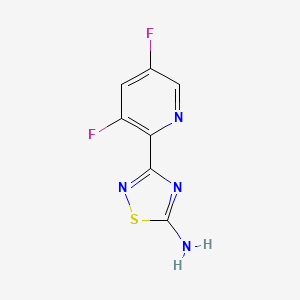
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
